3,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone: is a heterocyclic organic compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 g/mol . This compound features a benzophenone core substituted with two chlorine atoms and a 1,3-dioxolane ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with ethylene glycol in the presence of an acid catalyst . The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) by the condensation of the carbonyl group of benzophenone with ethylene glycol .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity . The use of molecular sieves or Dean-Stark apparatus helps in the continuous removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties . Its ability to interact with biological macromolecules is of significant interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes . Its stability and reactivity make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism by which 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone exerts its effects involves its interaction with specific molecular targets . The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity . The dioxolane ring and chlorine substituents play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 3,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone
- 2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone
- 3-Fluoro-2-methyl-(1,3-dioxolan-2-YL)benzene
Uniqueness: 3,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the specific positioning of the chlorine atoms and the dioxolane ring, which confer distinct chemical and physical properties . These structural features influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNNJLDOQXSBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645084 |
Source
|
Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-58-5 |
Source
|
Record name | (3,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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